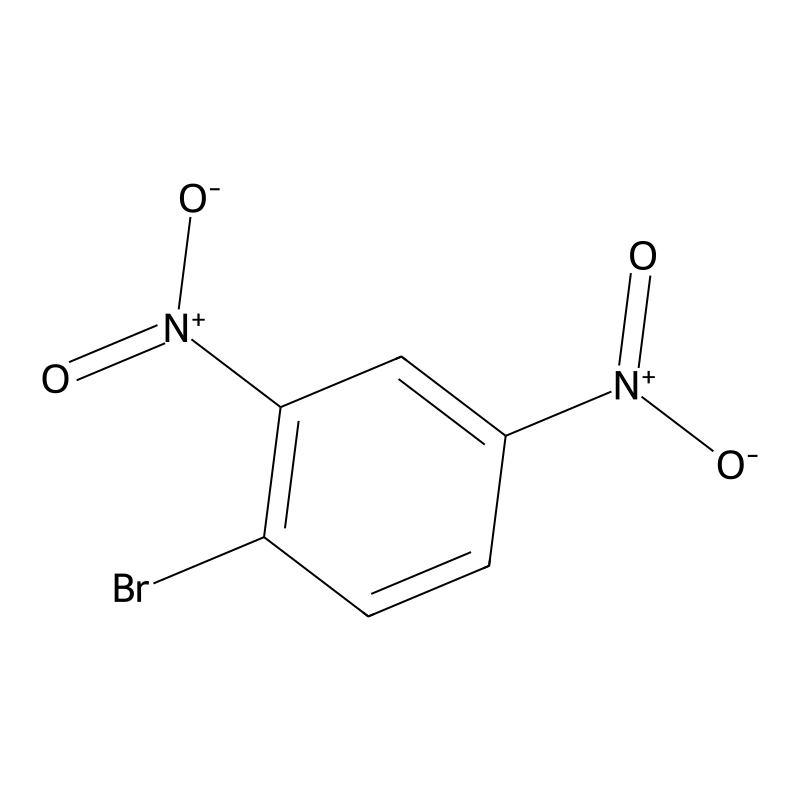

1-Bromo-2,4-dinitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of 2,4-Dinitrophenol:

1-Bromo-2,4-dinitrobenzene serves as a precursor to 2,4-dinitrophenol (DNP) through a reaction with KO2-crown ether complex in benzene []. DNP has various applications, including:

- As a pesticide and herbicide, though its use is now banned due to environmental and safety concerns.

- In the production of dyes and explosives (historical use).

- As a biological stain in microscopy [].

Protein Determination and Glutathione S-transferase (GST) Assay:

1-Bromo-2,4-dinitrobenzene finds use as a substrate in protein determination and GST assays, particularly for studying the enzyme activity of Prostaglandin D2 synthase (PGDS) in chicken and rat tissues [, ]. PGDS plays a crucial role in the synthesis of inflammatory mediators called prostaglandins. Understanding its activity is essential in research related to inflammation and associated diseases.

1-Bromo-2,4-dinitrobenzene is an organobromine compound characterized by the presence of bromine and two nitro groups attached to a benzene ring. Its molecular formula is C₆H₃BrN₂O₄, and it has a molecular weight of 232.01 g/mol. The compound appears as a yellow crystalline solid and is known for its reactivity due to the electron-withdrawing nature of the nitro groups, which enhance its electrophilic characteristics .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles due to the electron-withdrawing effect of the nitro groups.

- Reduction Reactions: It can be reduced to form 2,4-dinitrophenol through treatment with reducing agents such as potassium superoxide in the presence of a crown ether complex .

- Formation of Nitroso Compounds: It can react with nitrites and amines to form nitroso derivatives .

Several methods exist for synthesizing 1-bromo-2,4-dinitrobenzene:

- Nitration of Bromobenzene: Bromobenzene can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 2 and 4 positions.

- Direct Bromination: Starting from 2,4-dinitrochlorobenzene, bromination can be performed using bromine in an inert solvent .

- Electrophilic Aromatic Substitution: This method involves treating dinitrobenzene derivatives with brominating agents under controlled conditions to yield 1-bromo-2,4-dinitrobenzene.

1-Bromo-2,4-dinitrobenzene is utilized in various fields:

The interactions of 1-bromo-2,4-dinitrobenzene with biological systems have been investigated primarily concerning its mutagenic potential. Studies suggest that it may form reactive intermediates that can interact with DNA, leading to mutations. The compound's ability to sensitize skin also highlights its potential for allergic reactions upon repeated exposure .

Several compounds share structural similarities with 1-bromo-2,4-dinitrobenzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Chlorine instead of bromine | Less reactive than its brominated counterpart |

| 2,4-Dinitrophenol | Hydroxyl group instead of bromine | Exhibits strong acidic properties |

| 1-Bromo-3-nitrobenzene | Different positioning of nitro group | Different reactivity profile |

The uniqueness of 1-bromo-2,4-dinitrobenzene lies in its specific arrangement of substituents which affects its reactivity and biological activity compared to these similar compounds. The presence of both bromine and nitro groups at specific positions on the benzene ring enhances its electrophilic character significantly more than other similar compounds.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant